molecular formula C9H11NO3 B13986562 2-Methoxy-1,5-dimethyl-3-nitrobenzene

2-Methoxy-1,5-dimethyl-3-nitrobenzene

Cat. No.: B13986562
M. Wt: 181.19 g/mol
InChI Key: RNFXJBWOUSAUSH-UHFFFAOYSA-N
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Description

2-Methoxy-1,5-dimethyl-3-nitrobenzene is an aromatic compound with a nitro group, a methoxy group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,5-dimethyl-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 2-methoxy-1,5-dimethylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . The reaction is carried out for about half an hour to ensure complete nitration.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,5-dimethyl-3-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Sodium hydroxide and other nucleophiles.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-Methoxy-1,5-dimethyl-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Methoxy-1,5-dimethyl-3-carboxybenzene.

Scientific Research Applications

2-Methoxy-1,5-dimethyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,5-dimethyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-dimethyl-5-nitrobenzene: Similar structure but different positions of the nitro and methyl groups.

    1,3-Dimethyl-2-nitrobenzene: Lacks the methoxy group.

    2-Nitro-m-xylene: Similar structure but lacks the methoxy group.

Uniqueness

2-Methoxy-1,5-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-methoxy-1,5-dimethyl-3-nitrobenzene

InChI

InChI=1S/C9H11NO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5H,1-3H3

InChI Key

RNFXJBWOUSAUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C

Origin of Product

United States

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